molecular formula C9H9N3O2 B11795558 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B11795558
M. Wt: 191.19 g/mol
InChI Key: REQANKPTDWVAOE-UHFFFAOYSA-N
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Description

2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzotriazole with carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylic acid derivative . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the cyclization process and improve yields . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its ability to interact with various enzymes and receptors in biological systems. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with target molecules . These interactions can inhibit the activity of enzymes, disrupt cellular processes, and exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d][1,2,3]triazole-1-carboxylic acid
  • 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethylbenzotriazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-12-10-7-4-3-6(9(13)14)5-8(7)11-12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

REQANKPTDWVAOE-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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